2,3,5-Trimethylpiperidine
Overview
Description
2,3,5-Trimethylpiperidine is an organic compound with the molecular formula C8H17N. It is a derivative of piperidine, characterized by the presence of three methyl groups attached to the 2nd, 3rd, and 5th positions of the piperidine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3,5-Trimethylpiperidine are not fully understood due to limited research. As a derivative of piperidine, it may share some of the biochemical properties of piperidine compounds. Piperidine derivatives are known to play a significant role in the pharmaceutical industry .
Molecular Mechanism
Piperidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Transport and Distribution
Understanding how a compound is transported and distributed is crucial for understanding its pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,5-Trimethylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Another method includes the reductive amination of 2,3,5-trimethylpyridine with ammonia or primary amines in the presence of hydrogen and a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are frequently used to facilitate the hydrogenation steps. The reaction conditions typically include elevated temperatures and pressures to optimize the reaction rate and product formation.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trimethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It participates in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are performed under basic conditions using bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: N-alkylated or N-acylated derivatives of this compound.
Scientific Research Applications
2,3,5-Trimethylpiperidine is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a precursor in the synthesis of drugs, especially those targeting the central nervous system.
Industry: this compound is employed in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which 2,3,5-trimethylpiperidine exerts its effects depends on its specific application. In medicinal chemistry, it often acts as a ligand or a pharmacophore, interacting with biological targets such as enzymes or receptors. The presence of the methyl groups can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity.
Comparison with Similar Compounds
2,3,6-Trimethylpiperidine: Similar in structure but with the methyl group at the 6th position instead of the 5th.
2,4,5-Trimethylpiperidine: Methyl groups are located at the 2nd, 4th, and 5th positions.
2,3,5-Trimethylpyridine: A pyridine derivative with methyl groups at the same positions as in 2,3,5-trimethylpiperidine.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The positioning of the methyl groups can affect the compound’s steric and electronic properties, making it distinct from other trimethyl-substituted piperidines and pyridines.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2,3,5-trimethylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-6-4-7(2)8(3)9-5-6/h6-9H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCDTIOGQKLNHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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